5-Chloro-6-nitrosoisoindoline-1,3-dione
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Overview
Description
5-Chloro-6-nitrosoisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse chemical reactivity and significant applications in various fields. Isoindoline-1,3-dione derivatives are commonly used in pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitrosoisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the chloro and nitroso groups.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are commonly employed to synthesize these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-nitrosoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
5-Chloro-6-nitrosoisoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitrosoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function . The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its diverse applications in various fields.
5-Chloroisoindoline-1,3-dione: Similar to 5-Chloro-6-nitrosoisoindoline-1,3-dione but lacks the nitroso group.
6-Nitrosoisoindoline-1,3-dione: Similar but lacks the chloro group.
Uniqueness
This compound is unique due to the presence of both chloro and nitroso groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-chloro-6-nitrosoisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O3/c9-5-1-3-4(2-6(5)11-14)8(13)10-7(3)12/h1-2H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUNGRVTWOTWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1N=O)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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